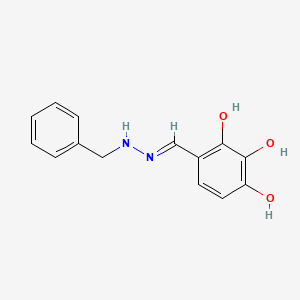

2,3,4-Trihydroxybenzaldehyde 2-Benzylhydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 2,3,4-Trihydroxybenzaldehyde, a precursor to 2,3,4-Trihydroxybenzaldehyde 2-Benzylhydrazone, involves three steps: phenolic hydroxyl protection, formylation, and deprotection . The process starts with pyrogallol as the initial raw material. Two adjacent phenolic hydroxyl groups in the pyrogallol are protected to obtain 4-hydroxybenzo[d][1,3]dioxol-2-one. This is then formylated to obtain 7-hydroxy-2-oxobenzo[d][1,3]dioxole-4-carbaldehyde. Finally, the protecting group is removed to get the target 2,3,4-trihydroxybenzaldehyde .Molecular Structure Analysis

In the molecular structure of 2,3,4-Trihydroxybenzaldehyde, the 2-hydroxy group is bound via intramolecular hydrogen bonds to the aldehyde group . The molecules interact through O—H⋯O hydrogen bonds to form a three-dimensional network structure; each hydroxy group serves as a donor to only one acceptor atom .Physical And Chemical Properties Analysis

This compound has a molecular weight of 258.27 . More specific physical and chemical properties are not provided in the retrieved documents.Scientific Research Applications

Perfumery and Food Flavoring

Compounds structurally related to 2,3,4-Trihydroxybenzaldehyde have been noted for their importance in the perfumery and food flavoring industries. Vanillin, a derivative of similar compounds, is extensively used in these sectors, highlighting the potential utility of 2,3,4-Trihydroxybenzaldehyde 2-Benzylhydrazone in flavor and fragrance applications (Tan Ju & Liao Xin, 2003).

Environmental and Aquatic Impact

Parabens, structurally similar to the compound , have been studied extensively for their environmental impact, particularly in aquatic ecosystems. Their widespread use in consumer products has led to a continuous introduction into the environment, and their biodegradability and effects on water sources are areas of significant concern (Camille Haman et al., 2015).

Synthesis of Heterocycles

Isoxazolone derivatives, which are structurally related, show significant biological and medicinal properties. They are used as intermediates for synthesizing numerous heterocycles and undergo various chemical transformations, indicating the potential of this compound in medicinal chemistry and organic synthesis (Rima Laroum et al., 2019).

Catalysis and Organic Synthesis

Metal-catalyzed C-H bond functionalization reactions have gained significant attention due to their applications in biomimetic studies and organic synthesis. Compounds related to 2,3,4-Trihydroxybenzaldehyde have been utilized in these reactions, highlighting their potential in facilitating complex organic transformations (C. Che et al., 2011).

Dermatological Impact and Sunscreen Ingredients

Compounds with phenolic structures, similar to 2,3,4-Trihydroxybenzaldehyde, are commonly used in sunscreens and have raised concerns regarding their dermatological impact and potential contributions to coral reef bleaching. The widespread detection of these compounds in various ecosystems underscores the importance of understanding the environmental and health implications of related compounds (S. Schneider & H. Lim, 2019).

Bioactive Heterocyclic Compound

Hydroxycoumarins, structurally similar to the compound , are significant in pharmaceutical, perfumery, and agrochemical industries. Their physical, chemical, and biological properties are extensively studied, highlighting the potential of this compound in these fields (Jules Yoda, 2020).

Safety and Hazards

properties

IUPAC Name |

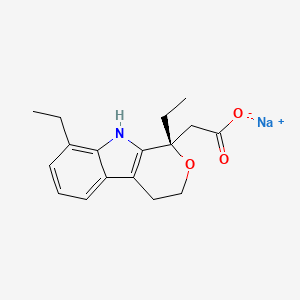

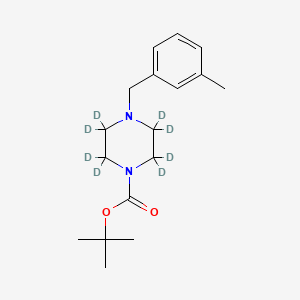

4-[(E)-(benzylhydrazinylidene)methyl]benzene-1,2,3-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c17-12-7-6-11(13(18)14(12)19)9-16-15-8-10-4-2-1-3-5-10/h1-7,9,15,17-19H,8H2/b16-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZBRUQEYDBSSS-CXUHLZMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNN=CC2=C(C(=C(C=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN/N=C/C2=C(C(=C(C=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{(1Z)-1-[4-(2-Azidoethoxy)phenyl]-2-phenylbut-1-en-1-yl}phenol](/img/structure/B590152.png)